molecular formula C11H14BrFN2O3 B3017842 5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide CAS No. 2094445-47-1

5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide

Cat. No. B3017842
CAS RN: 2094445-47-1
M. Wt: 321.146
InChI Key: ZLGVSIJPTWJQDX-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BFE and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of BFE is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and kinases. BFE has also been shown to interact with certain proteins and receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
BFE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. BFE has also been shown to have neuroprotective effects and improve cognitive function. In addition, BFE has been shown to have cardioprotective effects and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFE in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying their function. However, one of the limitations of using BFE is its potential toxicity, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for the use of BFE in scientific research. One direction is the development of new drugs based on the structure of BFE for the treatment of various diseases. Another direction is the study of the interactions between BFE and other proteins and enzymes to better understand its mechanism of action. Finally, the use of BFE in combination with other drugs for the treatment of diseases is an area of future research.

Synthesis Methods

The synthesis method of BFE involves several steps, including the condensation of 2-amino-5-bromo-6-fluoropyridine with 2-chloroethyl ethyl ether, followed by the reaction with 2-methoxyethylamine and finally the reaction with 2-chloroacetyl chloride. The final product is purified using column chromatography to obtain pure BFE.

Scientific Research Applications

BFE has been extensively used in scientific research due to its unique properties. It has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. BFE has also been used in biochemistry to study the structure and function of proteins and enzymes. In pharmacology, BFE has been used to study the mechanism of action of various drugs and their interactions with biological systems.

properties

IUPAC Name

5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O3/c1-17-4-5-18-3-2-14-11(16)8-6-9(12)10(13)15-7-8/h6-7H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGVSIJPTWJQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)C1=CC(=C(N=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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